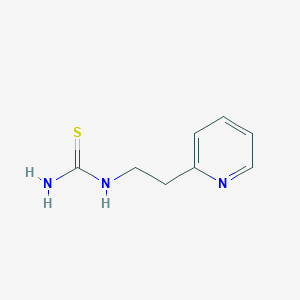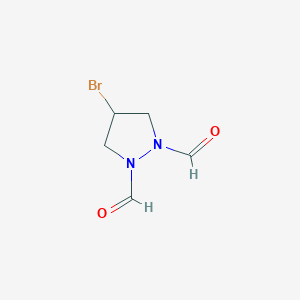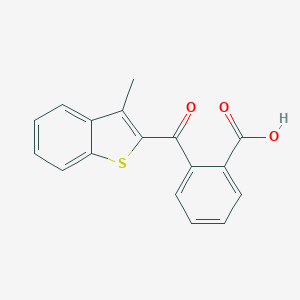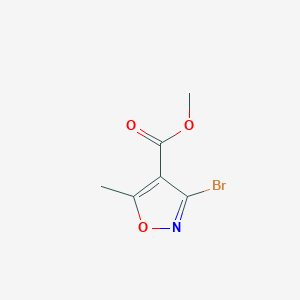
1-Ethyl-5-(4-methylphenyl)-2-imidazolidinethione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Ethyl-5-(4-methylphenyl)-2-imidazolidinethione, also known as EMDT, is a chemical compound that belongs to the class of thiones. It is a white crystalline powder that is soluble in organic solvents and has a molecular formula of C13H16N2S. EMDT has been extensively studied for its potential applications in scientific research, particularly in the fields of biochemistry and physiology.
Applications De Recherche Scientifique
1-Ethyl-5-(4-methylphenyl)-2-imidazolidinethione has been used in scientific research as a tool for studying the role of thiones in various biochemical and physiological processes. It has been shown to have antioxidant and anti-inflammatory properties, making it a potential candidate for the treatment of various diseases such as cancer, arthritis, and cardiovascular disorders. 1-Ethyl-5-(4-methylphenyl)-2-imidazolidinethione has also been used as a probe for studying the binding sites of thiones in proteins and enzymes.
Mécanisme D'action
The mechanism of action of 1-Ethyl-5-(4-methylphenyl)-2-imidazolidinethione is not fully understood, but it is believed to act by scavenging free radicals and inhibiting the production of reactive oxygen species. It has also been shown to inhibit the activity of cyclooxygenase, an enzyme involved in the production of inflammatory mediators.
Effets Biochimiques Et Physiologiques
1-Ethyl-5-(4-methylphenyl)-2-imidazolidinethione has been shown to have a variety of biochemical and physiological effects. It has been shown to reduce oxidative stress and inflammation in cells and tissues. It has also been shown to inhibit the growth and proliferation of cancer cells and to protect against cardiovascular damage.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 1-Ethyl-5-(4-methylphenyl)-2-imidazolidinethione in lab experiments is its low toxicity and high solubility in organic solvents. It is also relatively easy to synthesize and purify. One limitation is that its mechanism of action is not fully understood, which makes it difficult to interpret its effects in certain experimental settings.
Orientations Futures
There are several future directions for research on 1-Ethyl-5-(4-methylphenyl)-2-imidazolidinethione. One direction is to study its effects on specific diseases such as cancer and cardiovascular disorders. Another direction is to investigate its potential as a therapeutic agent, either alone or in combination with other drugs. Further research is also needed to elucidate its mechanism of action and to identify its binding sites in proteins and enzymes. Finally, the development of new synthetic methods for 1-Ethyl-5-(4-methylphenyl)-2-imidazolidinethione and its analogs may lead to the discovery of more potent and selective compounds for scientific research.
Méthodes De Synthèse
1-Ethyl-5-(4-methylphenyl)-2-imidazolidinethione can be synthesized by reacting 4-methylphenylhydrazine with ethyl isothiocyanate in the presence of a base such as sodium hydroxide. The reaction produces 1-Ethyl-5-(4-methylphenyl)-2-imidazolidinethione as a white crystalline solid, which can be purified by recrystallization from an appropriate solvent.
Propriétés
Numéro CAS |
186424-13-5 |
|---|---|
Nom du produit |
1-Ethyl-5-(4-methylphenyl)-2-imidazolidinethione |
Formule moléculaire |
C12H16N2S |
Poids moléculaire |
220.34 g/mol |
Nom IUPAC |
1-ethyl-5-(4-methylphenyl)imidazolidine-2-thione |
InChI |
InChI=1S/C12H16N2S/c1-3-14-11(8-13-12(14)15)10-6-4-9(2)5-7-10/h4-7,11H,3,8H2,1-2H3,(H,13,15) |
Clé InChI |
YDXUEDMPRVGCRM-UHFFFAOYSA-N |
SMILES |
CCN1C(CNC1=S)C2=CC=C(C=C2)C |
SMILES canonique |
CCN1C(CNC1=S)C2=CC=C(C=C2)C |
Synonymes |
1-Ethyl-5-(4-methylphenyl)-2-imidazolidinethione |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![[1,2,3]Triazolo[1,5-a]pyridine-7-carboxaldehyde](/img/structure/B64250.png)
![(+)-2,2'-Methylenebis[(3aR,8aS)-3a,8a-dihydro-8H-indeno[1,2-d]oxazole]](/img/structure/B64251.png)




![Furo[2,3-b]pyridine 7-oxide](/img/structure/B64265.png)
![(2S)-2-([(2-Chloropyridin-3-yl)carbonyl]amino)-4-(methylthio)butanoic acid](/img/structure/B64269.png)

